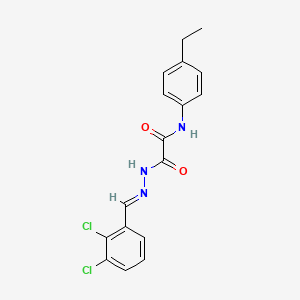![molecular formula C19H13BrI2N2O2 B11557442 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11557442.png)
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, iodine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps. One common approach is the condensation reaction between 2-(4-bromonaphthalen-1-yl)acetic acid and 4-hydroxy-3,5-diiodobenzaldehyde in the presence of a suitable hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydrazide group into an amine.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or dehalogenated compounds.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, while the halogen atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)acetic acid
- 4-hydroxy-3,5-diiodobenzaldehyde
- 2-(4-bromonaphthalen-1-yl)oxyacetic acid
Uniqueness
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is unique due to the combination of bromine, iodine, and hydroxyl functional groups within a single molecule
Properties
Molecular Formula |
C19H13BrI2N2O2 |
|---|---|
Molecular Weight |
635.0 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H13BrI2N2O2/c20-15-6-5-12(13-3-1-2-4-14(13)15)9-18(25)24-23-10-11-7-16(21)19(26)17(22)8-11/h1-8,10,26H,9H2,(H,24,25)/b23-10+ |
InChI Key |
HYFDHGGSZCPKGB-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC(=C(C(=C3)I)O)I |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC(=C(C(=C3)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11557363.png)
![N'-[(3Z)-7-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B11557367.png)
![(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11557370.png)
![9-[2-(dibenzylamino)ethyl]-6-(piperidin-1-ylmethyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B11557378.png)


![2-[(3-Bromophenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11557403.png)
![N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B11557410.png)
![N'-[(1Z)-7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11557425.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11557436.png)
![2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-bromo-4-nitrophenol](/img/structure/B11557446.png)
![N,N'-benzene-1,3-diylbis[4-(4-nitrophenoxy)benzamide]](/img/structure/B11557453.png)
![4-Bromo-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-methoxyphenol](/img/structure/B11557459.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11557467.png)
